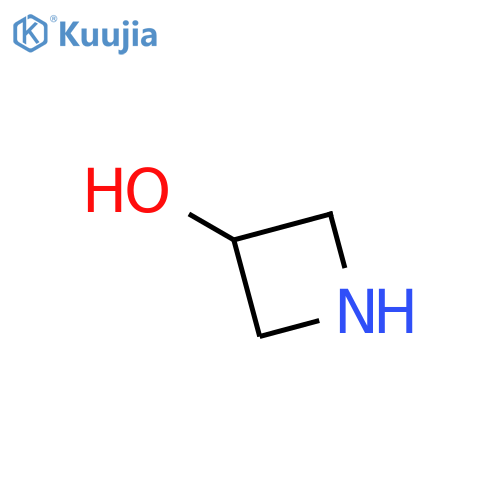

Cas no 45347-82-8 (Azetidin-3-ol)

Azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-AZETIDINOL

- 3-AZETIDINOL hydrochloride

- 3-Hydroxyazetidine

- Azetidin-3-ol

- azetidine-3-ol

- 3-hydroxy-azetidine

- PubChem10157

- GMWFCJXSQQHBPI-UHFFFAOYSA-N

- BCP23318

- STR08059

- STL356019

- CA0150

- RW3931

- BBL023120

- WT82159

- RP18322

- BC225998

- ST2412628

- AB0024983

- ST24045993

- W6360

- AM20100158

- A19977

- 6530

-

- MDL: MFCD02683887

- インチ: 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2

- InChIKey: GMWFCJXSQQHBPI-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])N([H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 73.05280

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 33.9

- トポロジー分子極性表面積: 32.299

じっけんとくせい

- ふってん: 170.7°C at 760 mmHg

- PSA: 32.26000

- LogP: -0.72070

Azetidin-3-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD84627)

Azetidin-3-ol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66510-0.1g |

azetidin-3-ol |

45347-82-8 | 0.1g |

$19.0 | 2023-02-13 | ||

| Enamine | EN300-66510-25.0g |

azetidin-3-ol |

45347-82-8 | 25.0g |

$45.0 | 2023-02-13 | ||

| eNovation Chemicals LLC | D260171-10g |

3-AZETIDINOL |

45347-82-8 | 95% | 10g |

$785 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00224-1G |

azetidin-3-ol |

45347-82-8 | 95% | 1g |

¥ 462.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00224-100MG |

azetidin-3-ol |

45347-82-8 | 95% | 100MG |

¥ 118.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00224-5G |

azetidin-3-ol |

45347-82-8 | 95% | 5g |

¥ 1,419.00 | 2023-04-13 | |

| TRC | B408110-50mg |

Azetidin-3-ol |

45347-82-8 | 50mg |

$ 50.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D402020-25g |

3-Hydroxyazetidine |

45347-82-8 | 97% | 25g |

$800 | 2024-06-05 | |

| eNovation Chemicals LLC | D402020-100g |

3-Hydroxyazetidine |

45347-82-8 | 97% | 100g |

$1800 | 2024-06-05 | |

| Chemenu | CM200209-5g |

3-Hydroxyazetidine |

45347-82-8 | 95%+ | 5g |

$395 | 2024-07-16 |

Azetidin-3-ol 関連文献

-

Peerawat Saejong,Juan J. Rojas,Camille Denis,Andrew J. P. White,Anne Sophie Voisin-Chiret,Chulho Choi,James A. Bull Org. Biomol. Chem. 2023 21 5553

-

Vishu Mehra,Isha Lumb,Amit Anand,Vipan Kumar RSC Adv. 2017 7 45763

-

S. S. Chatterjee,D. J. Triggle Chem. Commun. (London) 1968 93a

-

Damien Hazelard,Philippe Compain Org. Biomol. Chem. 2017 15 3806

-

Naoki Ishida,Shota Sawano,Masahiro Murakami Chem. Commun. 2012 48 1973

-

Marcello Tiecco,Lorenzo Testaferri,Andrea Temperini,Raffaella Terlizzi,Luana Bagnoli,Francesca Marini,Claudio Santi Org. Biomol. Chem. 2007 5 3510

-

Kishor S. Gavale,Shrawan R. Chavan,Ayesha Khan,Rakesh Joshi,Dilip D. Dhavale Org. Biomol. Chem. 2015 13 6634

-

Tyler A. Davis,Michael W. Danneman,Jeffrey N. Johnston Chem. Commun. 2012 48 5578

-

Ahmed Kotb,Nader S. Abutaleb,Mohamed Hagras,Ashraf Bayoumi,Mahmoud M. Moustafa,Adel Ghiaty,Mohamed?N. Seleem,Abdelrahman S. Mayhoub RSC Adv. 2019 9 6770

-

10. Light-induced reactions of 2-(N-aikyi-N-arylamino)acetophenones and related amino-ketones: formation of 1,3-diarylazetidin-3-olsKeith L. Allworth,Ahmad A. El-Hamamy,Massoud M. Hesabi,John Hill J. Chem. Soc. Perkin Trans. 1 1980 1671

Azetidin-3-olに関する追加情報

Azetidin-3-ol: A Comprehensive Overview

Azetidin-3-ol, also known by its CAS number 45347-82-8, is a versatile compound with significant applications in various fields. This compound, classified as a secondary alcohol, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. The azetidine ring system, which forms the core of this molecule, contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the importance of azetidine derivatives in drug discovery. Researchers have explored the potential of Azetidin-3-ol as a building block for creating bioactive molecules. For instance, its ability to participate in nucleophilic substitutions and cycloaddition reactions has been leveraged to develop novel antibiotics and antiviral agents. The azetidine ring's flexibility allows for the creation of diverse molecular architectures, which is crucial for targeting specific biological pathways.

The synthesis of Azetidin-3-ol has been optimized through various methodologies. One prominent approach involves the catalytic hydrogenation of azetidine derivatives, which ensures high yields and purity. Another method employs enzymatic catalysis, offering an environmentally friendly alternative to traditional synthetic routes. These advancements have made Azetidin-3-ol more accessible for industrial applications while maintaining its chemical integrity.

In terms of applications, Azetidin-3-ol has found niche uses in the pharmaceutical industry. Its role as an intermediate in the synthesis of β-lactam antibiotics is particularly noteworthy. By incorporating Azetidin-3-ol into these structures, researchers have been able to enhance the drugs' efficacy and reduce side effects. Furthermore, its use in peptide synthesis has opened new avenues for creating complex biomolecules with tailored functionalities.

Recent research has also explored the potential of Azetidin-3-ol in agrochemicals. Its ability to act as a chiral auxiliary has been instrumental in developing enantioselective pesticides. These compounds not only improve crop yields but also reduce environmental impact by targeting specific pests without harming beneficial organisms. The chiral properties of Azetidin-3-ol make it an ideal candidate for such applications.

The versatility of Azetidin-3-ol extends to its use in specialty chemicals. Its role as a precursor in the synthesis of advanced materials, such as polymers and surfactants, has been well-documented. Researchers have demonstrated that incorporating Azetidin-3-ol into polymer backbones can enhance their mechanical properties and thermal stability. This opens up possibilities for its use in high-performance materials for aerospace and automotive industries.

From a sustainability perspective, the production of Azetidin-3

45347-82-8 (Azetidin-3-ol) 関連製品

- 2162613-19-4(4-Prop-2-enoylmorpholine-3-carbonitrile)

- 866849-46-9(Phenyl 5-bromothiophene-2-carboxylate)

- 157405-32-8(8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-ONE)

- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)

- 2680836-00-2(3-(Methoxymethyl)-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)

- 1152523-12-0(3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-propylamine)

- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)

- 1152561-88-0(2,3-dihydro-1,4-benzodioxine-6-carboximidamide)

- 1484143-74-9(5-(trifluoromethyl)-1,2-oxazol-4-amine)

- 349095-04-1(2,5-bis(hexyloxy)-1,4-bis((2,5-bis(hexyloxy)-4-formyl-phenylenevinylene)benzene)